

# LMD-009: A Technical Guide to a Potent CCR8 Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**LMD-009** is a potent and selective, non-peptide small molecule agonist for the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune regulation, autoimmune diseases, and cancer immunotherapy. This document provides a comprehensive technical overview of **LMD-009**, detailing its chemical structure, physicochemical properties, and biological activity. It outlines the molecular mechanism of action, including key receptor-ligand interactions, and summarizes its effects on downstream signaling pathways. Detailed protocols for the key functional assays used to characterize **LMD-009** are provided, along with structured data tables and graphical representations of its signaling and experimental workflows.

# **Chemical and Physical Properties**

**LMD-009**, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a solid compound at room temperature.[1][2] It possesses a centrally located, positively charged amine, a common feature for many ligands targeting chemokine receptors.[2][3] Its solubility and storage requirements are critical for experimental reproducibility.



| Property             | Value                                                                                      | Reference(s) |  |
|----------------------|--------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name           | 8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one | [2]          |  |
| Molecular Formula    | C29H33N3O3                                                                                 | [1][4][5]    |  |
| Molecular Weight     | 471.59 g/mol                                                                               | [1][4][5]    |  |
| CAS Number           | 950195-51-4                                                                                | [1][4][5]    |  |
| Appearance           | Solid                                                                                      | lid [1]      |  |
| Solubility           | DMSO (≥ 200 mg/mL)                                                                         | [4]          |  |
| Storage (Powder)     | -20°C for up to 3 years                                                                    | [4]          |  |
| Storage (In Solvent) | -80°C for up to 1 year                                                                     | [4]          |  |

## **Biological Activity and Mechanism of Action**

**LMD-009** is a full agonist of CCR8, exhibiting potency and efficacy comparable to the endogenous ligand, CCL1.[6] It selectively activates CCR8 over other human chemokine receptors.[3] Upon binding, **LMD-009** initiates a cascade of intracellular signaling events characteristic of Gq-coupled GPCR activation.



| Biological<br>Parameter          | Value (EC50 / Kı)                 | Assay System                                                      | Reference(s) |
|----------------------------------|-----------------------------------|-------------------------------------------------------------------|--------------|
| Target                           | CC Chemokine<br>Receptor 8 (CCR8) | Human Recombinant                                                 | [1]          |
| Activity                         | Selective Agonist                 | Functional Assays                                                 | [4]          |
| Inositol Phosphate Accumulation  | EC50 = 11 nM                      | Transiently<br>transfected COS-7<br>cells                         | [1][6]       |
| Intracellular Calcium<br>Release | EC50 = 87 nM                      | Stably transfected<br>L1.2 or CHO cells                           | [1][6]       |
| Chemotaxis                       | Induces cell migration            | Lymphocyte L1.2 cells                                             | [1]          |
| Binding Affinity                 | K <sub>i</sub> = 66 nM            | Competition binding<br>vs. <sup>125</sup> I-CCL1 in L1.2<br>cells | [1][7]       |

## **Molecular Interactions**

Cryo-electron microscopy and site-directed mutagenesis studies have elucidated the binding mode of **LMD-009** within the CCR8 transmembrane domain.[2][8]

- Binding Pocket: **LMD-009** occupies the orthosteric binding pocket formed by transmembrane helices (TM) 1, 2, 3, 4, 6, and 7.[2]
- Key Anchor Residue: The molecule's central positively charged amine forms a critical salt bridge with the highly conserved glutamic acid at position 286 in TM7 (Glu<sup>7,39</sup>).[2][3] Mutation of this residue to alanine results in a nearly 1000-fold decrease in potency.[8]
- Hydrogen Bonding & Hydrophobic Contacts: The ligand is further stabilized through a hydrogen bond with Tyrosine 172 (Y<sup>1724.64</sup>) and multiple hydrophobic interactions with residues including Y42<sup>1.39</sup>, V109<sup>3.28</sup>, Y113<sup>3.32</sup>, and F254<sup>6.51</sup>.[2][8]
- Selectivity Determinants: The selectivity of LMD-009 for CCR8 is thought to be conferred by interactions with residues Y114<sup>3,33</sup> and Y172<sup>4,64</sup>, which are not conserved across other CC



chemokine receptors.[2][6]

## **Downstream Signaling Pathways**

As a CCR8 agonist, **LMD-009** activates Gq-protein signaling, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium from intracellular stores, and both molecules contribute to downstream cellular responses, including chemotaxis.





Click to download full resolution via product page

Caption: LMD-009 activated CCR8 signaling cascade.



## **Experimental Protocols**

The characterization of **LMD-009** relies on a suite of functional cell-based assays. The following sections provide detailed methodologies for these key experiments.

## **Inositol Phosphate (IP) Accumulation Assay**

This assay quantifies the accumulation of IP, a downstream product of Gq activation, in response to CCR8 agonism by **LMD-009**. The protocol is based on methods used for characterizing **LMD-009** in transiently transfected COS-7 cells.[3][6]

- 1. Cell Culture and Transfection:
- Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of transfection.
- Transiently transfect cells with a mammalian expression vector encoding human CCR8 using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
- 2. Radiolabeling:
- 24 hours post-transfection, replace the culture medium with inositol-free DMEM containing 1% dialyzed FBS and 1 μCi/mL myo-[<sup>3</sup>H]inositol.
- Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
- 3. Agonist Stimulation:
- Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
- Add 200 μL of the same buffer and pre-incubate for 15 minutes at 37°C.
- Add 50  $\mu$ L of **LMD-009** at various concentrations (e.g.,  $10^{-11}$  M to  $10^{-5}$  M) prepared in HBSS with 10 mM LiCl.



- Incubate for 90 minutes at 37°C.
- 4. Extraction and Quantification:
- Aspirate the stimulation buffer and terminate the reaction by adding 1 mL of ice-cold 10 mM formic acid.
- Incubate on ice for 60 minutes.
- Load the cell lysates onto Dowex AG1-X8 anion-exchange columns.
- Wash the columns with 10 mL of 1 M ammonium formate / 0.1 M formic acid to elute total inositol phosphates.
- Quantify the eluted radioactivity by liquid scintillation counting.
- Analyze data using non-linear regression to determine EC<sub>50</sub> values.

## **Intracellular Calcium Mobilization Assay**

This kinetic assay measures the transient increase in intracellular calcium concentration following CCR8 activation using a calcium-sensitive fluorescent dye.



Day 1: Cell Preparation Seed CCR8-expressing CHO or L1.2 cells into black-walled, clear-bottom 96-well plates Day 2: Assay Prepare Fluo-4 AM dye-loading buffer with probenecid Wash cells with Assay Buffer (HBSS) Add dye-loading buffer to cells Incubate for 1 hour at 37°C to allow dye loading and de-esterification Place plate in FLIPR instrument Measure baseline fluorescence Add LMD-009 dilutions (agonist plate) Immediately measure kinetic fluorescence response (e.g., every 1s for 120s)

Click to download full resolution via product page

Caption: General workflow for a FLIPR calcium mobilization assay.



#### 1. Cell Plating:

- Seed Chinese Hamster Ovary (CHO) or L1.2 cells stably expressing human CCR8 into black-walled, clear-bottom 96- or 384-well microplates.
- Culture overnight at 37°C and 5% CO<sub>2</sub> to allow for cell adherence.

#### 2. Dye Loading:

- Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Include an anion-exchange inhibitor like probenecid to prevent dye leakage.
- Aspirate the culture medium from the cells and add the dye-loading solution to each well.
- Incubate the plate for 1 hour at 37°C, protected from light.

#### 3. Measurement:

- Prepare a separate plate containing serial dilutions of LMD-009 (e.g., 0 to 100 nM).
- Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR) or equivalent instrument.
- Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
- Initiate the automated addition of the LMD-009 solutions to the cell plate.
- Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

#### 4. Data Analysis:

- Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the response against the logarithm of **LMD-009** concentration and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub>.



## **Chemotaxis Assay**

This assay assesses the ability of **LMD-009** to induce directed migration of CCR8-expressing cells, a primary function of chemokine receptor activation.

- 1. Cell Preparation:
- Use a lymphocyte cell line stably expressing CCR8, such as L1.2 cells.
- Wash the cells and resuspend them in serum-free RPMI medium containing 0.1% Bovine Serum Albumin (BSA) at a concentration of 1  $\times$  10<sup>6</sup> cells/mL.
- 2. Assay Setup (Boyden Chamber):
- Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate membrane (typically 5 μm pore size for lymphocytes).
- Add different concentrations of LMD-009 (e.g., 0.1 nM to 100 μM) or control medium to the lower wells of the chamber.
- Carefully place the Transwell insert into each well, ensuring no air bubbles are trapped beneath the membrane.
- Add 50-100 μL of the prepared cell suspension to the upper chamber of each insert.
- 3. Incubation:
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for a period of 40 minutes to 4 hours, allowing cells to migrate through the pores towards the chemoattractant (LMD-009).
- 4. Quantification of Migrated Cells:
- After incubation, carefully remove the inserts.
- Wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Quantify the cells that have migrated to the lower chamber. This can be done by:



- Cell Lysis and ATP Measurement: Add a reagent like CellTiter-Glo to the lower wells to lyse the cells and measure ATP content via luminescence, which is proportional to the cell number.
- Staining and Counting: Fix and stain the membrane (e.g., with DAPI or Giemsa stain) and count the migrated cells on the underside of the membrane using a microscope.

#### 5. Data Analysis:

 Plot the number of migrated cells (or luminescence signal) against the LMD-009 concentration. The resulting bell-shaped curve is characteristic of chemotaxis.

## Conclusion

**LMD-009** is a well-characterized, high-potency, and selective non-peptide agonist of CCR8. Its defined chemical structure and robust biological activity in key functional pathways make it an invaluable tool for researchers studying CCR8 biology. The detailed understanding of its molecular interactions with the receptor provides a strong foundation for structure-based drug design efforts targeting CCR8 for therapeutic intervention in immunology and oncology. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community engaged in the investigation and development of novel CCR8 modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Boyden chamber assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]



- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inositol phosphate kinases in the eukaryote landscape PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LMD-009: A Technical Guide to a Potent CCR8 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606260#lmd-009-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com